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Compound of Interest

Compound Name:
4-Methoxy-3-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1325372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization, potential

applications, and detailed experimental protocols for 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde and its derivatives. The inclusion of the trifluoromethoxy

group is a key strategy in modern medicinal chemistry to enhance metabolic stability,

lipophilicity, and bioavailability of drug candidates.[1][2]

Physicochemical Properties and Spectroscopic
Data
Derivatives of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde are of significant interest in drug

discovery. The parent compound possesses the following properties:

Property Value Reference

CAS Number 853771-90-1 [3]

Molecular Formula C₉H₇F₃O₃ [3]

Molecular Weight 220.15 g/mol [3]

Predicted XlogP 2.5 [4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1325372?utm_src=pdf-interest
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.researchgate.net/figure/IC50-values-and-dose-response-curves-of-designed-4-trifluoromethylisoxazoles-along-with_fig3_381340550
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.researchgate.net/figure/List-of-natural-compounds-targeting-PI3K-AKT-mTOR-signaling-pathway-in-various-skin_tbl1_344366916
https://www.researchgate.net/figure/List-of-natural-compounds-targeting-PI3K-AKT-mTOR-signaling-pathway-in-various-skin_tbl1_344366916
https://www.researchgate.net/figure/List-of-natural-compounds-targeting-PI3K-AKT-mTOR-signaling-pathway-in-various-skin_tbl1_344366916
https://www.researchgate.net/figure/The-IC-50-values-obtained-for-cytotoxic-activity-in-human-cancer-cell-lines-versus_tbl2_335674421
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control

of synthesized derivatives. Below are the expected and reported spectral data for the parent

compound and related structures.

Table 1: Predicted and Reported Spectroscopic Data for 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde and Analogues

Compound
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

Key IR Bands
(cm⁻¹)

Mass Spec
(m/z)

4-Methoxy-3-

(trifluoromethoxy

)benzaldehyde

(Predicted)

9.9 (s, 1H, CHO),

7.6-7.8 (m, 2H,

Ar-H), 7.1-7.3

(m, 1H, Ar-H),

3.9 (s, 3H,

OCH₃)

191 (CHO), 155

(C-O), 145 (C-

OCF₃), 131, 125,

120 (q, J=257

Hz, CF₃), 115,

112, 56 (OCH₃)

~2850, 2750

(aldehyde C-H),

~1700 (C=O),

~1260 (C-O-C),

~1170 (C-F)

[M+H]⁺: 221.04

4-

Methoxybenzald

ehyde

9.88 (s, 1H), 7.83

(d, 2H), 7.01 (d,

2H), 3.88 (s, 3H)

190.8, 163.8,

132.0, 130.2,

114.9, 55.6

2870, 2770,

1700, 1600,

1250

[M]⁺: 136.15

4-

(Trifluoromethyl)

benzaldehyde

10.11 (s, 1H),

8.01 (d, 2H),

7.85 (d, 2H)

191.2, 138.5,

135.5, 130.0,

126.2 (q, J=4

Hz), 123.7 (q,

J=273 Hz)

Not Reported Not Reported

4-

(Trifluoromethox

y)benzaldehyde

9.97 (s, 1H), 7.91

(d, 2H), 7.35 (d,

2H)

190.7, 155.2 (q,

J=2 Hz), 134.8,

131.7, 121.2,

120.4 (q, J=259

Hz)

Not Reported Not Reported

Note: Data for some compounds are from various sources and may have been recorded under

different conditions.
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Potential Applications in Drug Discovery
The trifluoromethoxy group can significantly enhance the pharmacological properties of a

molecule. It is known to improve metabolic stability, increase lipophilicity, and can serve as a

bioisostere for other functional groups.[1][2] These characteristics make 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde derivatives promising candidates for:

Anticancer Agents: The trifluoromethyl group, a related moiety, has been shown to enhance

the anti-cancer activity of various molecular scaffolds. For instance, a trifluoromethyl-

substituted isoxazole derivative showed an almost 8-fold increase in activity against MCF-7

breast cancer cells compared to its non-fluorinated analogue (IC₅₀ of 2.63 µM vs 19.72 µM).

[5][6] Derivatives of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde could potentially target

key signaling pathways in cancer, such as the PI3K/Akt or MAPK pathways.[7][8][9][10]

Enzyme Inhibitors: Benzaldehyde derivatives have been investigated as inhibitors of various

enzymes. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have shown

inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)

with IC₅₀ values in the micromolar range.[11] Hydroxy- and methoxy-substituted

benzaldehyde derivatives have also been identified as tyrosinase inhibitors.[12]

Table 2: Biological Activities of Structurally Related Benzaldehyde Derivatives
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Compound Class Target/Cell Line Activity (IC₅₀) Reference

Isoxazole-based

trifluoromethyl

derivative

MCF-7 (Breast

Cancer)
2.63 µM

Thiazolo[4,5-

d]pyrimidine

trifluoromethyl

derivatives

C32 (Melanoma) 87.4 µM

4-

(Trifluoromethyl)benzy

lidene hydrazone

Acetylcholinesterase

(AChE)
46.8 - 137.7 µM [11]

3,4-

dihydroxybenzaldehyd

e-O-ethyloxime

Tyrosinase 0.3 µM [12]

Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde
This protocol is adapted from the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde.[13]

It involves the trifluoromethoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Materials:

Vanillin

Trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent like Togni's reagent)

Base (e.g., Potassium Carbonate, K₂CO₃)

Solvent (e.g., Acetonitrile, CH₃CN)

Distilled water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www1.udel.edu/chem/valhalla/vanillin.pdf
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of vanillin (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).

Stir the mixture at room temperature for 15 minutes.

Add the trifluoromethoxylation reagent (1.5 eq) portion-wise over 30 minutes.

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with distilled water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield the pure 4-Methoxy-3-(trifluoromethoxy)benzaldehyde.

Protocol 2: General Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer at room

temperature.

Process the spectra and reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over a range of 4000-400 cm⁻¹.

Identify characteristic absorption bands for key functional groups (e.g., C=O, C-O, C-F).

Mass Spectrometry (MS):

Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an

electrospray ionization (ESI) source.

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample into the mass spectrometer and acquire the spectrum in positive or

negative ion mode.

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Protocol 3: In Vitro Anticancer Activity Assay (MTT
Assay)
Materials:

Human cancer cell lines (e.g., MCF-7, A549)

Complete growth medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)
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Trypsin-EDTA

Test compound stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and

incubate for 24 hours.

Treat the cells with various concentrations of the test compound (typically from 0.1 to 100

µM) and a vehicle control (DMSO).

Incubate the plates for 48-72 hours.

Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form

formazan crystals.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value (the concentration that inhibits 50% of cell growth).

Visualizations
General Synthetic Workflow
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General Workflow for Synthesis and Characterization
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Caption: General workflow for the synthesis and characterization of derivatives.

PI3K/Akt Signaling Pathway in Cancer
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Potential Targeting of the PI3K/Akt Pathway in Cancer
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Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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